molecular formula C10H14N2O2 B037603 3-(4-Methoxyphenyl)propanohydrazide CAS No. 121670-33-5

3-(4-Methoxyphenyl)propanohydrazide

Cat. No.: B037603
CAS No.: 121670-33-5
M. Wt: 194.23 g/mol
InChI Key: BFZQOADVWOLSQE-UHFFFAOYSA-N
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Description

    Monoctanoin Component C: , is a monoglyceride used for specific medical purposes.

  • Its primary application was in dissolving gallstones composed of cholesterol.
  • Unfortunately, it is no longer available in the United States .
  • The drug was administered via injection through a catheter into the bile duct.
  • Common adverse effects included mild abdominal or stomach pain and a burning sensation.
  • Preparation Methods

      Synthesis: Monoctanoin Component C is a semisynthetic mixture of mono- and di-glycerides of octanoic and decanoic acids.

    • The major component is glycerol 1-octanoate.
    • It can be prepared from coconut oil .
    • specific synthetic routes and reaction conditions are not widely documented.
  • Chemical Reactions Analysis

      Reactions: While detailed information on specific reactions is limited, monoctanoin likely undergoes typical glyceride reactions.

    • These may include oxidation, reduction, and substitution reactions.
    • Common Reagents:

      Major Products: The products formed from these reactions would depend on the specific conditions and reactants.

  • Scientific Research Applications

      Medical Use: Monoctanoin Component C was primarily used as a cholelitholytic agent to dissolve cholesterol gallstones.

      Other Applications: Unfortunately, comprehensive scientific research beyond gallstone treatment is scarce in the available literature.

  • Mechanism of Action

      Targets: The exact molecular targets remain unclear.

      Pathways: Further research is needed to elucidate the pathways through which monoctanoin exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: While detailed comparisons are lacking, monoctanoin’s uniqueness lies in its specific application for gallstone dissolution.

      Similar Compounds: Other monoglycerides and glycerides may share structural similarities, but their distinct properties require further investigation.

    Properties

    IUPAC Name

    3-(4-methoxyphenyl)propanehydrazide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BFZQOADVWOLSQE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)CCC(=O)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10395151
    Record name 3-(4-methoxyphenyl)propanohydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10395151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    121670-33-5
    Record name 3-(4-methoxyphenyl)propanohydrazide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10395151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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